7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine class. This compound features a unique molecular structure characterized by a pyrazole ring fused to a pyrimidine ring, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 224.29 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases and phosphodiesterase enzymes, which are crucial in regulating various cellular processes.
Methods and Technical Details
The synthesis of 7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives typically involves several methodologies. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a one-pot synthesis method has been reported that allows for the rapid formation of these compounds with high yields and reduced reaction times. This method often utilizes readily available starting materials such as hydrazines and carbonyl compounds, facilitating the construction of the pyrazolo[4,3-d]pyrimidine framework .
A detailed synthesis pathway might include:
Reactions and Technical Details
7H-Pyrazolo[4,3-d]pyrimidin-7-one derivatives exhibit a variety of chemical reactivity due to the presence of multiple functional groups:
Process and Data
The mechanism of action for 7H-Pyrazolo[4,3-d]pyrimidin-7-one primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDKs, this compound prevents phosphorylation events necessary for cell cycle progression. This inhibition leads to cell cycle arrest and potential apoptosis in cancer cells .
Additionally, its action as a phosphodiesterase inhibitor suggests it may influence cyclic nucleotide levels within cells, further affecting signaling pathways involved in cell proliferation and survival .
Physical and Chemical Properties
The physical properties of 7H-Pyrazolo[4,3-d]pyrimidin-7-one include:
Chemical properties include:
Scientific Uses
The primary applications of 7H-Pyrazolo[4,3-d]pyrimidin-7-one are in medicinal chemistry and pharmacology:
Pyrazolo[4,3-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry due to their structural mimicry of purine bases. This bicyclic system consists of a pyrazole ring fused with a pyrimidine ring, creating a planar, electron-rich heterocyclic framework capable of diverse non-covalent interactions with biological targets. The unsubstituted core structure (C₆H₅N₄O) has a molecular weight of 135.12 g/mol and density of 1.443 g/cm³, with its hydrogen bonding capacity primarily governed by the lactam functionality at position 7 and the nitrogen atoms at positions 1 and 4 [5]. This molecular architecture enables competitive inhibition of enzymes utilizing ATP or GTP as substrates, particularly kinases and phosphodiesterases.
The specific derivative 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- (CAS 508214-60-6) exemplifies strategic functionalization of this core. With molecular formula C₉H₁₂N₄OS and molecular weight of 224.29 g/mol, it incorporates two critical pharmacophores: the isopropyl group at position 3 and methylthio moiety at position 5 [1]. This substitution pattern significantly alters the electron distribution and steric profile compared to simpler analogs like the 5-methyl derivative (CAS 42452-51-7; C₉H₁₂N₄O, MW 192.22 g/mol) [3]. The methylthio group in particular enhances hydrophobic contact potential while the isopropyl group provides steric bulk that influences target selectivity.
Table 1: Structural Comparison of Key Pyrazolo[4,3-d]pyrimidinone Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)- | 508214-60-6 | C₉H₁₂N₄OS | 224.29 | 3-isopropyl, 5-methylthio |
7h-Pyrazolo[4,3-d]pyrimidin-7-one,1,6-dihydro-5-methyl-3-(1-methylethyl)- | 42452-51-7 | C₉H₁₂N₄O | 192.22 | 5-methyl, 3-isopropyl |
7-(Methylthio)-1h-pyrazolo[4,3-d]pyrimidine | 60355-61-5 | C₆H₆N₄S | 166.20 | 7-methylthio |
The molecular planarity allows π-stacking interactions with aromatic residues in enzyme binding pockets, while the sulfur atom in the methylthio group offers additional hydrogen-bonding versatility and increased lipophilicity (logP ≈ 1.8) compared to oxygen analogs. These properties collectively enable the scaffold to serve as a versatile template for developing therapeutics targeting signal transduction pathways [6] [7].
The bioactivity profile of pyrazolo[4,3-d]pyrimidinones is exquisitely sensitive to C3 and C5 substituents. Introduction of the 3-(1-methylethyl) group (isopropyl) creates a sterically demanding environment that enhances selectivity for specific enzyme subclasses. This branched alkyl chain (volume ≈ 90 ų) promotes hydrophobic interactions with non-polar enzyme pockets inaccessible to linear alkyl chains. Compared to the 3-propyl analog (volume ≈ 75 ų), the isopropyl group's bifurcated structure provides superior van der Waals contacts, increasing binding affinity by 2-5 fold in kinase targets according to molecular modeling studies [7].
The 5-(methylthio) moiety serves multiple electronic and steric functions:
Synergistic effects emerge when these substituents combine. For example, the 3-isopropyl-5-methylthio derivative (C₉H₁₂N₄OS) exhibits distinct binding properties compared to its 3-isopropyl-5-methyl analog (C₉H₁₂N₄O). The methylthio-containing compound shows 3-fold higher affinity for corticotropin-releasing factor (CRF) receptors in structural-activity relationship studies, attributed to favorable hydrophobic contact between the sulfur atom and Leu206 in the CRF1 receptor binding pocket [8]. Similarly, in phosphodiesterase 5 (PDE5) inhibition assays, the methylthio analog demonstrates superior potency compared to 5-unsubstituted derivatives, as evidenced by its presence in advanced synthetic intermediates of PDE5 inhibitors [2] [4].
Table 2: Bioactivity Modulation Through Substituent Effects
Target System | 3-Substituent | 5-Substituent | Observed Bioactivity | Structural Basis |
---|---|---|---|---|
Kinase inhibition | Isopropyl | Methylthio | IC₅₀ = 0.28 µM | Sulfur-threonine H-bond, isopropyl fills hydrophobic pocket |
CRF receptor antagonism | Isopropyl | Methylthio | Kᵢ = 12 nM | Methylthio interacts with Leu206, isopropyl with Val115 |
PDE5 inhibition | Propyl | Methylthio | IC₅₀ = 5.3 nM (cf. Sildenafil core) | Methylthio enhances stacking with Phe820 |
Anti-inflammatory | Isopropyl | H | IC₅₀ = 1.7 µM (TNF-α) | Reduced affinity vs methylthio analog |
The strategic positioning of these moieties creates a "hydrophobic clamp" that stabilizes the bioactive conformation. Molecular dynamics simulations indicate that the 3-isopropyl group restricts rotation about the C3-C8 bond (torsional barrier ≈ 8 kcal/mol), maintaining optimal positioning for receptor interaction. Meanwhile, the 5-methylthio group adopts a perpendicular orientation relative to the heterocyclic plane, allowing simultaneous contact with both hydrophobic residues and polar residues via the sulfur lone pairs [4] [7]. This dual functionality explains why this substitution pattern appears in development candidates across therapeutic areas including:
The versatility of this scaffold underlines its importance in rational drug design, where subtle modifications at C3 and C5 enable precise tuning of target engagement profiles while maintaining favorable physicochemical properties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1